(S)-2-methylbutanoic acid

Catalog No.
S573191
CAS No.
1730-91-2
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-methylbutanoic acid

CAS Number

1730-91-2

Product Name

(S)-2-methylbutanoic acid

IUPAC Name

(2S)-2-methylbutanoic acid

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1

InChI Key

WLAMNBDJUVNPJU-BYPYZUCNSA-N

SMILES

CCC(C)C(=O)O

Synonyms

(2S)-2-Methyl-butanoic Acid; (+)-2-Methylbutanoic Acid; (+)-2-Methylbutyric Acid; (+)-α-Methylbutyric Acid; (2S)-2-Methylbutanoic Acid; (2S)-2-Methylbutyric Acid; (S)-2-Methylbutanoic Acid; (S)-2-Methylbutyric Acid; S-(+)-2-Methylbutanoic Acid

Canonical SMILES

CCC(C)C(=O)O

Isomeric SMILES

CC[C@H](C)C(=O)O

The exact mass of the compound (S)-2-methylbutanoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 2-methylbutyric acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-2-methylbutanoic acid (CAS 1730-91-2), also known as (S)-(+)-2-methylbutyric acid, is a high-value chiral short-chain fatty acid utilized extensively as a stereospecific building block in pharmaceutical synthesis and a premium ingredient in flavor and fragrance formulations . As a clear, colorless liquid with a boiling point of 176-177 °C and a specific optical rotation of [α]20/D +19° (neat), it offers a reliable baseline for quality control in procurement . Industrial buyers prioritize this specific enantiomer over its racemic counterpart to ensure stereochemical fidelity in active pharmaceutical ingredients (APIs) and to achieve precise organoleptic profiles without the need for costly downstream chiral resolution steps [1].

Substituting (S)-2-methylbutanoic acid with racemic 2-methylbutanoic acid or the (R)-enantiomer leads to catastrophic failures in both organoleptic applications and asymmetric synthesis . In flavor procurement, the (R)-enantiomer introduces pungent, cheesy, and sweaty off-odors that completely ruin the sweet, fruity, apple-like profile characteristic of the (S)-enantiomer [1]. In pharmaceutical and pheromone manufacturing, utilizing the racemate necessitates complex, low-yield chiral resolution steps, effectively halving the theoretical yield and increasing process time . Furthermore, substitution with structural isomers like isovaleric acid alters the steric environment, rendering the material useless as a precise chiral auxiliary or stereocenter donor in API synthesis [1].

Quality Control and Batch Reproducibility via Polarimetry

For procurement and incoming quality control, specific optical rotation provides a rapid, quantifiable metric of enantiomeric purity. Enantiopure (S)-2-methylbutanoic acid exhibits a specific rotation of [α]20/D +19° (neat), whereas the racemic mixture has a rotation of 0° . This distinct physical property allows manufacturers to easily verify the absence of the (R)-enantiomer before committing the material to sensitive asymmetric syntheses or high-value flavor formulations [1].

Evidence DimensionSpecific Optical Rotation [α]20/D
Target Compound Data+19° (neat)
Comparator Or BaselineRacemic 2-methylbutanoic acid: 0°
Quantified Difference+19° shift in optical rotation
ConditionsNeat liquid at 20°C using sodium D line

Provides a rapid, quantifiable QA/QC metric for incoming raw material purity, ensuring batch-to-batch reproducibility.

Yield Optimization in Asymmetric Synthesis

When synthesizing stereospecific APIs or complex pheromones, starting with enantiopure (S)-2-methylbutanoic acid (>98% ee) eliminates the need for downstream chiral resolution. Using racemic 2-methylbutanoic acid inherently caps the theoretical yield of the desired enantiomeric product at 50%, with the remaining 50% discarded as waste . Direct procurement of the (S)-enantiomer effectively doubles the atom economy for the target stereoisomer and reduces the number of synthetic steps [1].

Evidence DimensionMaximum Theoretical Yield of (S)-derived product
Target Compound Data100% (assuming perfect conversion)
Comparator Or BaselineRacemic mixture: ≤50% yield
Quantified Difference+50% absolute increase in theoretical yield
ConditionsEsterification and API intermediate synthesis without resolution steps

Direct procurement of the enantiopure building block streamlines synthetic pathways, reduces chemical waste, and lowers overall production costs.

Sustainable Biocatalytic Production Viability

Recent advancements in microbial synthesis allow for the production of (S)-2-methylbutanoic acid with exceptional optical purity, achieving 99.32% enantiomeric excess (ee) through Bacillus spizizenii L-isoleucine catabolism [1]. In contrast, conventional chemical synthesis produces a racemic mixture (0% ee) that requires harsh, solvent-intensive resolution steps to isolate the (S)-enantiomer [2]. Procuring biosynthesized (S)-2-methylbutanoic acid provides buyers with a highly pure, eco-friendly alternative that aligns with green chemistry initiatives.

Evidence DimensionEnantiomeric Excess (ee) of raw synthesis product
Target Compound Data99.32% ee (via biocatalysis)
Comparator Or Baseline0% ee (via conventional chemical synthesis)
Quantified Difference+99.32% absolute increase in ee prior to purification
ConditionsMicrobial fermentation vs. standard chemical synthesis

Buyers can source highly pure (S)-enantiomer from sustainable biocatalytic routes, improving environmental impact scores and avoiding harsh chemical resolution.

Olfactory Purity Thresholds for Formulation

The organoleptic properties of 2-methylbutanoic acid are strictly enantiomer-dependent due to chiral receptor recognition. The (S)-enantiomer delivers a desirable fruity, apple-like aroma, whereas the (R)-enantiomer is characterized by pungent, sweaty, and cheesy notes [1]. Procurement of >98% ee (S)-2-methylbutanoic acid ensures that the concentration of the (R)-enantiomer remains below the human olfactory detection threshold for off-odors, which would otherwise degrade the final product's sensory quality [2].

Evidence DimensionEnantiomeric Purity Requirement for Flavoring
Target Compound Data>98% ee (S)-enantiomer
Comparator Or BaselineRacemic mixture (0% ee)
Quantified Difference>98% increase in enantiomeric excess required to suppress off-odors
ConditionsCommercial fruit flavor formulation

Procurement for fruit-based flavorings must specify the enantiopure (S)-form to avoid ruining the product with cheesy off-notes.

Stereospecific API Intermediate Synthesis

Utilized as a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs), where its defined (S)-stereocenter directs downstream asymmetric reactions, eliminating the need for late-stage chiral resolution .

Premium Fruit Flavor and Fragrance Formulation

Procured for high-end flavor formulations requiring authentic apple, strawberry, or pineapple profiles, where the >98% ee purity ensures the complete absence of the pungent, cheesy off-notes associated with the (R)-enantiomer [1].

Agricultural Pheromone Manufacturing

Serves as a direct precursor in the preparation of complex stereoisomers, such as (R)-lavandulyl (S)-2-methylbutanoate, a female sex pheromone used in targeted pest control for the pink hibiscus mealybug .

XLogP3

1.2

LogP

1.18

UNII

5N31513I0N

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1730-91-2

Wikipedia

(S)-2-methylbutyric acid

Dates

Last modified: 08-15-2023

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